![molecular formula C23H22N2O2 B3860642 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine](/img/structure/B3860642.png)
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine
Overview
Description
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine, also known as DMNQ, is a quinone derivative that has been widely studied for its potential applications in scientific research. DMNQ has been found to possess a wide range of biological activities, including antioxidant, pro-oxidant, and anti-cancer properties. In
Mechanism of Action
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine exerts its biological effects through the generation of reactive oxygen species (ROS) in cells. It has been found to induce oxidative stress and activate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the p53 pathway. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to interact with cellular proteins, such as thioredoxin reductase and NADPH oxidase, which play important roles in cellular redox homeostasis.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to protect against oxidative stress-induced cell death in neuronal cells and cardiomyocytes. Additionally, 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been found to modulate the expression of various genes involved in cellular metabolism, inflammation, and stress response.
Advantages and Limitations for Lab Experiments
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a wide range of biological activities and mechanisms of action. However, 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its pro-oxidant properties can induce oxidative stress in cells, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine. One potential direction is the development of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine-based therapies for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the study of the mechanisms of 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine-induced oxidative stress and cell death, which may provide insights into the pathogenesis of these diseases. Additionally, the development of novel 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Scientific Research Applications
5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 5,8-dimethoxy-4-methyl-N-(1-naphthylmethyl)-2-quinolinamine has also been found to possess pro-oxidant properties, which can be used to induce oxidative stress in cells and study the mechanisms of oxidative stress-induced cell death.
properties
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(naphthalen-1-ylmethyl)quinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-15-13-21(25-23-20(27-3)12-11-19(26-2)22(15)23)24-14-17-9-6-8-16-7-4-5-10-18(16)17/h4-13H,14H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIJQLZZFKRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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